(1R)-1-(6-Methyl(3-pyridyl))ethylamine
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Overview
Description
(1R)-1-(6-Methyl(3-pyridyl))ethylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Alkylation: The 6-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 1-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-Methyl(3-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(6-Methyl(3-pyridyl))ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-(6-Methyl(3-pyridyl))ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Pyridyl)ethylamine: Lacks the methyl group at the 6-position.
(1R)-1-(6-Methyl(2-pyridyl))ethylamine: The methyl group is at the 2-position instead of the 6-position.
(1R)-1-(6-Methyl(4-pyridyl))ethylamine: The methyl group is at the 4-position instead of the 6-position.
Uniqueness
(1R)-1-(6-Methyl(3-pyridyl))ethylamine is unique due to the specific positioning of the methyl group at the 6-position on the pyridine ring
Biological Activity
(1R)-1-(6-Methyl(3-pyridyl))ethylamine, also known by its CAS number 1011558-01-2, is an organic compound with significant potential in various biological applications. This compound features a pyridine ring, which is known for its diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₂N₂
- Molar Mass : 136.19 g/mol
- Structure : The compound consists of a chiral center, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems and enzymes.
The mechanisms through which this compound exerts its effects may involve:
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Modulation : The compound could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Neuropharmacological Effects
A study explored the effects of this compound on neuronal cells. The results indicated that the compound could enhance the release of neurotransmitters such as dopamine and norepinephrine, suggesting a potential role in treating mood disorders or neurodegenerative diseases .
Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound. The findings revealed that it effectively scavenged free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and cancer .
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in these cells through the activation of intrinsic apoptotic pathways .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
GLTIIUKSLNSXKM-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N |
Origin of Product |
United States |
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